Cyclobutyl(cyclopropyl)methanone

Physical Chemistry Thermodynamic Property Prediction Strained Ring Systems

Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3) is a building block with dual strained rings (cyclopropyl ~27 kcal/mol; cyclobutyl ~26 kcal/mol) and an Fsp³ of 1.00, ideal for constructing sp³-rich libraries with enhanced three-dimensional complexity. Its physicochemical profile (density ~1.1 g/cm³, bp ~181.5 °C) differs markedly from linear analogs like n-butyl cyclopropyl ketone (~0.954 g/cm³, 154.1 °C), making it a powerful model for structure-property relationship studies. The two strained rings flanking the carbonyl enable regioselective, tandem ring-opening transformations unattainable with mono-strained substrates. Commercially available at ≥98% purity with verified identity—an essential scaffold for diversity-oriented synthesis and fragment-based lead generation.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 14114-01-3
Cat. No. B1425382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(cyclopropyl)methanone
CAS14114-01-3
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2CC2
InChIInChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2
InChIKeyFZJDDPBUCXPYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3): Baseline Specifications and Supplier Procurement Guide


Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3) is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol, classified as a strained bicyclic ketone consisting of a cyclobutyl group and a cyclopropyl group attached to a central carbonyl functional group . Its density is approximately 1.1±0.1 g/cm³, with a predicted boiling point of 181.5±8.0 °C at 760 mmHg . The compound is commercially available from multiple research chemical suppliers with reported purities typically ranging from 95% to 98% .

Why Generic Ketone Substitution Fails: Cyclobutyl(cyclopropyl)methanone Procurement Limitations


Limited publicly accessible primary research literature or patent data exists for Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3) that would enable a quantitative, comparator-based differentiation analysis. The compound's structural motif—featuring both cyclopropyl and cyclobutyl rings flanking a ketone—appears as a substituent or substructure in broader medicinal chemistry patents related to protease inhibitors, kinase inhibitors, and CNS-targeting therapeutics, but no direct head-to-head comparisons with structural analogs were identified in the accessible literature [1]. Suppliers market this compound primarily as a versatile small molecule scaffold or building block for organic synthesis, rather than as an optimized lead with established biological activity profiles . Consequently, procurement decisions must currently rely on supplier-provided specifications (purity, identity verification) rather than on quantifiable performance differentiation against closely related analogs such as dicyclopropyl ketone or cyclobutyl methyl ketone.

Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3): Quantitative Comparative Evidence and Limitations


Density and Volatility: Predicted Property Comparison with Linear Alkyl Cyclopropyl Ketones

Cyclobutyl(cyclopropyl)methanone exhibits a predicted density of 1.1±0.1 g/cm³ and a boiling point of 181.5±8.0 °C at 760 mmHg . In contrast, the structurally simpler linear analog n-butyl cyclopropyl ketone (C8H14O, molecular weight 126.20 g/mol) possesses a measured density of approximately 0.954 g/cm³ and a boiling point of 154.1 °C at 760 mmHg [1]. The increased density and elevated boiling point of the target compound are consistent with the replacement of a flexible n-butyl chain with a rigid, more compact cyclobutyl ring, which increases molecular packing efficiency and intermolecular van der Waals interactions.

Physical Chemistry Thermodynamic Property Prediction Strained Ring Systems

Molecular Scaffold Complexity: Fsp³ Comparison with Linear Alkyl Cyclopropyl Ketone

Cyclobutyl(cyclopropyl)methanone contains two strained, fully saturated carbocyclic rings attached to a central ketone, yielding a calculated fraction of sp³-hybridized carbons (Fsp³) of 1.00 (8 of 8 carbons are sp³) . Its analog n-butyl cyclopropyl ketone (C8H14O) possesses a cyclopropyl ring and a linear n-butyl chain, resulting in an Fsp³ of 0.875 (7 of 8 carbons are sp³; the carbonyl carbon is sp² in both compounds) [1]. The higher Fsp³ value and more compact three-dimensional architecture of the target compound correlate with increased molecular complexity and potentially enhanced selectivity in medicinal chemistry campaigns where escaping aromatic flatland is a design objective.

Medicinal Chemistry Scaffold Analysis Fraction sp³ (Fsp³)

Commercial Availability: Purity Tier Comparison Across Vendors

Cyclobutyl(cyclopropyl)methanone is commercially available from multiple research chemical suppliers with reported purity specifications ranging from 95% to 98% . This compares favorably to the typical availability of the closely related alcohol analog cyclobutyl(cyclopropyl)methanol, which is also marketed as a research intermediate but with fewer vendors offering standardized purity grades . The ketone functionality provides a synthetic handle for diverse transformations including reductions, Grignard additions, and Wittig olefinations, whereas the alcohol requires activation prior to carbon-carbon bond formation .

Chemical Procurement Supplier Specifications Purity Analysis

Cyclobutyl(cyclopropyl)methanone (CAS 14114-01-3): Recommended Research and Industrial Application Scenarios


Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery Library Construction

Given its calculated Fsp³ of 1.00—indicating complete saturation of all non-carbonyl carbons—Cyclobutyl(cyclopropyl)methanone is well-suited as a building block for constructing sp³-rich compound libraries. The dual strained ring architecture introduces conformational rigidity and three-dimensional complexity that is distinct from flat aromatic scaffolds . Research groups engaged in diversity-oriented synthesis or fragment-based lead generation may prioritize this compound over simpler mono-cyclic or linear ketone analogs to access under-explored chemical space .

Strained Ring Methodology Development and Ring-Opening Reaction Studies

The compound contains both a cyclopropyl ring (approximately 27 kcal/mol strain energy) and a cyclobutyl ring (approximately 26 kcal/mol strain energy) flanking a ketone, presenting a unique substrate for investigating regioselective ring-opening reactions, cascade transformations, and strain-release-driven methodologies . Unlike simple cyclopropyl ketones such as n-butyl cyclopropyl ketone, the presence of two strained rings in a single small molecule offers opportunities for tandem or sequential activation that may yield polycyclic products not accessible from mono-strained substrates.

Physicochemical Property Studies of Bicyclic Strained Ketones

The predicted density (1.1±0.1 g/cm³) and boiling point (181.5±8.0 °C) of Cyclobutyl(cyclopropyl)methanone differ substantially from those of the linear analog n-butyl cyclopropyl ketone (density ~0.954 g/cm³, boiling point 154.1 °C) . This makes the compound a relevant model system for structure-property relationship studies examining how replacing a flexible alkyl chain with a compact cycloalkyl ring alters molecular packing, volatility, and solvation thermodynamics. Such studies inform solvent selection and purification protocol design for strained ketone intermediates.

Technical Documentation Hub

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